Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole
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Overview
Description
Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole: is a combination of two organosulfur compounds. Sodium dimethyldithiocarbamate is a white or pale yellow, water-soluble solid with the chemical formula C3H6NNaS2. It is commonly used as a precursor to fungicides and rubber chemicals . Sodium 2-mercaptobenzothiazole, on the other hand, is a thione/dithiocarbamate compound used primarily in the rubber industry as a vulcanization accelerator .
Preparation Methods
Sodium dimethyldithiocarbamate: is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction is as follows :
CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O
For industrial production, a high-purity solid form can be obtained by adding softened water to a synthesis reactor, followed by solid sodium hydroxide. The mixture is then treated with dithiocarbonic anhydride and gas dimethylamine under controlled conditions .
Sodium 2-mercaptobenzothiazole: is synthesized by the reaction of aniline with carbon disulfide and sulfur, followed by oxidation .
Chemical Reactions Analysis
Sodium dimethyldithiocarbamate: undergoes various chemical reactions, including:
Sodium 2-mercaptobenzothiazole: primarily participates in vulcanization reactions in the rubber industry, where it accelerates the cross-linking of rubber molecules .
Scientific Research Applications
Sodium dimethyldithiocarbamate: is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and metal complexation.
Biology: As a biocidal agent in industrial water treatment.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of rubber chemicals and fungicides.
Sodium 2-mercaptobenzothiazole: is primarily used in the rubber industry as a vulcanization accelerator .
Mechanism of Action
Sodium dimethyldithiocarbamate: exerts its effects by acting as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and as a precursor to other chemical compounds .
Sodium 2-mercaptobenzothiazole: accelerates the vulcanization process by forming cross-links between rubber molecules, enhancing the elasticity and strength of the final product .
Comparison with Similar Compounds
Sodium dimethyldithiocarbamate: can be compared with other dithiocarbamates such as:
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Ferric dimethyldithiocarbamate
- Nickel bis(dimethyldithiocarbamate)
These compounds share similar chelating properties but differ in their specific applications and metal ion affinities .
Sodium 2-mercaptobenzothiazole: can be compared with other vulcanization accelerators such as:
- 2-Mercaptobenzimidazole
- N-Cyclohexyl-2-benzothiazolesulfenamide
- Tetramethylthiuram disulfide
These compounds also accelerate the vulcanization process but vary in their efficiency and the properties they impart to the rubber .
Properties
CAS No. |
8000-96-2 |
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Molecular Formula |
C10H10N2Na2S4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
disodium;1,3-benzothiazole-2-thiolate;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H5NS2.C3H7NS2.2Na/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2)3(5)6;;/h1-4H,(H,8,9);1-2H3,(H,5,6);;/q;;2*+1/p-2 |
InChI Key |
PEADDLPQCFLFIU-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C(=S)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Na+].[Na+] |
Origin of Product |
United States |
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